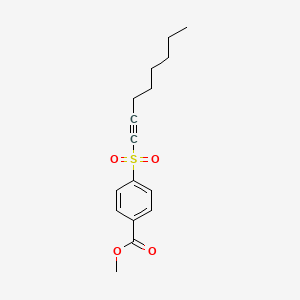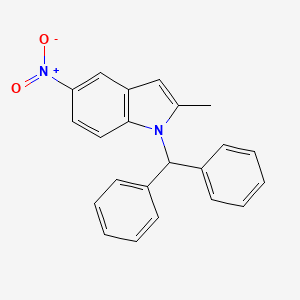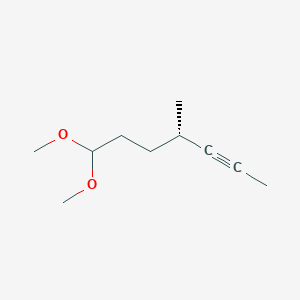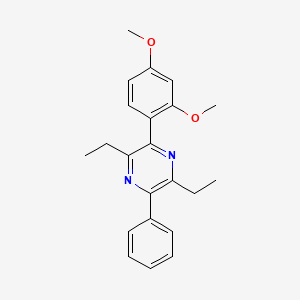![molecular formula C22H20ClNO3 B12587912 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide CAS No. 648923-26-6](/img/structure/B12587912.png)
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylpropanyl ether moiety attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzoic acid to introduce the chloro group. This is followed by the formation of the benzamide core through an amide coupling reaction with an appropriate amine. The final step involves the etherification of the phenylpropanyl group onto the benzamide core using a suitable base and solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.
Reduction: Formation of 2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.
Substitution: Formation of 5-azido-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylpropanyl ether moiety.
2-Hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide: Lacks the chloro group.
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
648923-26-6 |
|---|---|
Fórmula molecular |
C22H20ClNO3 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[3-(1-phenylpropan-2-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15(12-16-6-3-2-4-7-16)27-19-9-5-8-18(14-19)24-22(26)20-13-17(23)10-11-21(20)25/h2-11,13-15,25H,12H2,1H3,(H,24,26) |
Clave InChI |
HHWNNRWQOZHXHL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)

![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)


![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)


